molecular formula C6H5N5O2 B13015540 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid

Cat. No.: B13015540
M. Wt: 179.14 g/mol
InChI Key: LPXRRHMRVRYTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a pyrazolo[4,3-D]pyrimidine core, making it a valuable scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of hydrazine derivatives with β-ketoesters, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of solvents such as ethanol or tetrahydrofuran and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. The molecular pathways involved include the inhibition of ATP binding sites on the kinases, leading to the suppression of downstream signaling pathways essential for cell proliferation.

Comparison with Similar Compounds

    Pyrazolo[3,4-D]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.

Uniqueness: 7-Amino-3H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid stands out due to its specific inhibitory activity against CDKs and its potential as a versatile scaffold for the development of various bioactive molecules. Its unique structural features allow for diverse chemical modifications, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

7-amino-3H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C6H5N5O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1,4H,(H,12,13)(H2,7,8,9)

InChI Key

LPXRRHMRVRYTAD-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)N)N=NC2C(=O)O

Origin of Product

United States

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